2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride

Catalog No.
S1923397
CAS No.
138800-17-6
M.F
C9H22ClN4P
M. Wt
252.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[...

CAS Number

138800-17-6

Product Name

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride

IUPAC Name

2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane;hydrochloride

Molecular Formula

C9H22ClN4P

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C9H21N4P.ClH/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13;/h4-9H2,1-3H3;1H

InChI Key

QKTVLAVMLZQIEI-UHFFFAOYSA-N

SMILES

CN1CCN2CCN(P1N(CC2)C)C.Cl

Canonical SMILES

CN1CCN2CCN(P1N(CC2)C)C.Cl
  • Studies of N-Heterocyclic Carbene Ligand Effects on Metal Hydride Bond Energies

    TMTHP acts as a ligand, forming complexes with transition metals. Researchers have employed it to investigate how the structure of N-heterocyclic carbenes (NHCs) influences the stability of metal-hydrogen bonds within these complexes []. This knowledge can contribute to the design of new catalysts for various chemical reactions.

  • Synthesis of Heterogeneous Basic Catalysts

    TMTHP finds use in the creation of heterogeneous catalysts, which are solid materials used to accelerate chemical reactions. By immobilizing TMTHP onto a silica support like SBA-15, scientists can develop reusable catalysts with basic properties suitable for specific reactions.

  • Exploration in Organic Synthesis

    Research explores TMTHP's potential in various organic synthesis applications. Studies have investigated its use in protecting groups and deprotection strategies for diazeniumdiolate chemistry. Additionally, researchers have explored encapsulating TMTHP to understand how confinement affects its catalytic activity.

  • C-N Coupling Reactions

    TMTHP demonstrates promise as a ligand in promoting C-N coupling reactions, which are fundamental in forming new carbon-nitrogen bonds. These reactions are crucial for synthesizing various molecules, including pharmaceuticals and agrochemicals.

  • Derivative Synthesis and Applications

    Derivatives of TMTHP have been synthesized and investigated for their ability to promote various organic reactions. These derivatives have shown potential as promoters for aza-Michael reactions, thia-Michael reactions, and the Strecker reaction, all of which are valuable tools for organic chemists.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2024-04-14

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